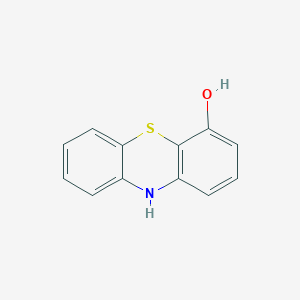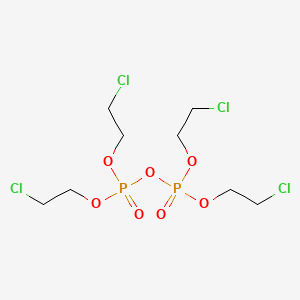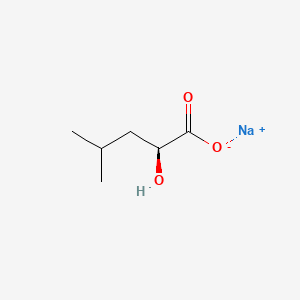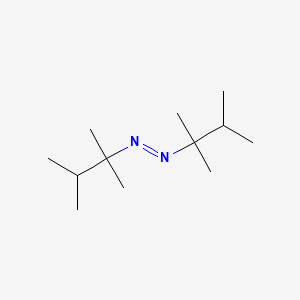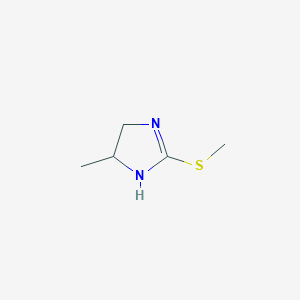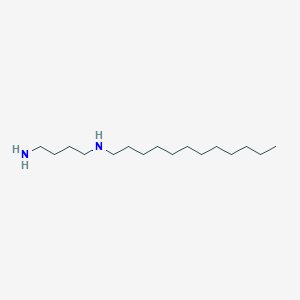![molecular formula C12H14N2O3 B14637603 Morpholine, 4-[1-(4-nitrophenyl)ethenyl]- CAS No. 55949-67-2](/img/structure/B14637603.png)
Morpholine, 4-[1-(4-nitrophenyl)ethenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Morpholine, 4-[1-(4-nitrophenyl)ethenyl]- is an organic compound that features a morpholine ring substituted with a 4-nitrophenyl group via an ethenyl linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Morpholine, 4-[1-(4-nitrophenyl)ethenyl]- typically involves a nucleophilic aromatic substitution reaction. One common method is the reaction of 4-fluoronitrobenzene with morpholine under basic conditions. The reaction proceeds via the formation of an intermediate, which then undergoes elimination to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Morpholine, 4-[1-(4-nitrophenyl)ethenyl]- undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Addition: The ethenyl linkage can participate in addition reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide in methanol.
Addition: Bromine in carbon tetrachloride.
Major Products Formed
Reduction: 4-[1-(4-aminophenyl)ethenyl]morpholine.
Substitution: Various substituted morpholine derivatives depending on the nucleophile used.
Addition: Dibromo derivatives of the original compound.
Applications De Recherche Scientifique
Morpholine, 4-[1-(4-nitrophenyl)ethenyl]- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of Morpholine, 4-[1-(4-nitrophenyl)ethenyl]- involves its interaction with molecular targets through its functional groups. The nitro group can undergo reduction to form an amino group, which can then interact with biological targets such as enzymes and receptors. The morpholine ring provides a scaffold that can enhance the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(4-Nitrophenyl)thiomorpholine: Similar structure but with a sulfur atom replacing the oxygen in the morpholine ring.
4-(4-Nitrophenyl)morpholine: Lacks the ethenyl linkage, resulting in different chemical properties and reactivity.
Uniqueness
Morpholine, 4-[1-(4-nitrophenyl)ethenyl]- is unique due to the presence of both the morpholine ring and the ethenyl linkage, which confer distinct chemical and physical properties
Propriétés
Numéro CAS |
55949-67-2 |
|---|---|
Formule moléculaire |
C12H14N2O3 |
Poids moléculaire |
234.25 g/mol |
Nom IUPAC |
4-[1-(4-nitrophenyl)ethenyl]morpholine |
InChI |
InChI=1S/C12H14N2O3/c1-10(13-6-8-17-9-7-13)11-2-4-12(5-3-11)14(15)16/h2-5H,1,6-9H2 |
Clé InChI |
YQRPJHPHEQAPQJ-UHFFFAOYSA-N |
SMILES canonique |
C=C(C1=CC=C(C=C1)[N+](=O)[O-])N2CCOCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl (5E,13E)-9-oxo-15-[(trimethylsilyl)oxy]prosta-5,8(12),13-trien-1-oate](/img/structure/B14637526.png)
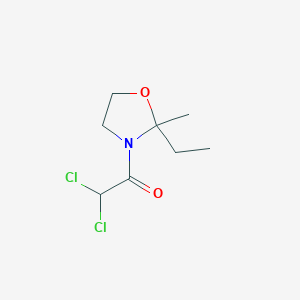
![[2-(Cyclohexylmethyl)pentadecyl]cyclohexane](/img/structure/B14637534.png)
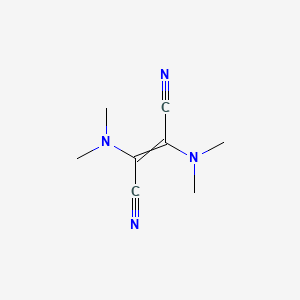
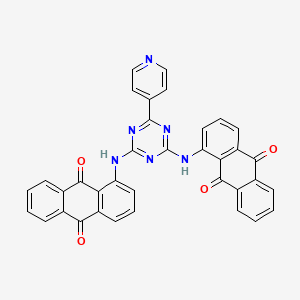
![Oxirane, [(pentabromophenoxy)methyl]-](/img/structure/B14637555.png)
